Comparative Potency of Pde10-IN-1 Against Recombinant Human PDE10A
Pde10-IN-1 exhibits an IC50 of ≤10 nM against recombinant human PDE10A . This potency is less than that of advanced clinical candidates like TAK-063 (IC50 = 0.30 nM) and PF-2545920 (IC50 = 1.26 nM) but is substantially more potent than the dual inhibitor PDE2/PDE10-IN-1, which has an IC50 of 480 nM for PDE10 [1]. This places Pde10-IN-1 as a moderately potent tool compound suitable for studies where ultra-high potency is not required or may confound target engagement analysis.
| Evidence Dimension | IC50 (PDE10A inhibition) |
|---|---|
| Target Compound Data | ≤10 nM |
| Comparator Or Baseline | PDE2/PDE10-IN-1: 480 nM; TAK-063: 0.30 nM; PF-2545920: 1.26 nM |
| Quantified Difference | At least 48-fold more potent than PDE2/PDE10-IN-1; >30-fold less potent than TAK-063 |
| Conditions | Recombinant human PDE10A enzyme assay |
Why This Matters
Understanding the potency bracket relative to other tool compounds and clinical candidates guides experimental design, ensuring the selected concentration range is appropriate for the intended cellular or in vivo study.
- [1] Selleck Chemicals. (n.d.). TAK-063 (Balipodect) and PF-2545920 (Mardepodect) product datasheets. View Source
